1-(2,5-Dimethylphenyl)-3-phenylurea

Urea Transporter Inhibition Renal Physiology Structure-Activity Relationship

This specific 2,5-dimethylphenyl-substituted phenylurea is essential as a benchmark compound in urea transporter UT-A1 SAR studies, where minor methyl-group repositioning drastically changes inhibitory potency (IC50 range 400 nM to >1500 nM). With a computed XLogP3 of 2.9, it serves as a lipophilic probe for ADME model calibration, contrasting sharply with fenuron (LogP 0.98). Sourced as NCI repository compound NSC164206, it ensures experimental reproducibility and valid cross-study comparisons in anticancer research. Do not substitute generic phenylureas.

Molecular Formula C15H16N2O
Molecular Weight 240.3 g/mol
CAS No. 39128-25-1
Cat. No. B3336835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Dimethylphenyl)-3-phenylurea
CAS39128-25-1
Molecular FormulaC15H16N2O
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC(=O)NC2=CC=CC=C2
InChIInChI=1S/C15H16N2O/c1-11-8-9-12(2)14(10-11)17-15(18)16-13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,16,17,18)
InChIKeyRLUJFRJDKXHEJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,5-Dimethylphenyl)-3-phenylurea (CAS 39128-25-1) Product Specification and Baseline Overview for Research Procurement


1-(2,5-Dimethylphenyl)-3-phenylurea (CAS 39128-25-1) is an asymmetrically substituted N,N'-diphenylurea derivative with a molecular formula of C15H16N2O and a molecular weight of 240.30 g/mol [1]. This compound is recognized by identifiers including NSC164206, CHEMBL502405, and Oprea1_293556, indicating its inclusion in the National Cancer Institute's repository and its presence in chemoinformatics databases [1]. Computed physicochemical properties include an XLogP3 value of 2.9, two hydrogen bond donors, one hydrogen bond acceptor, and a topological polar surface area of approximately 41 Ų [1]. The compound serves as a foundational scaffold in medicinal chemistry and chemical biology research, particularly within the phenylurea class known for diverse biological activities.

Why Generic Substitution Fails: Critical Differentiation of 1-(2,5-Dimethylphenyl)-3-phenylurea in Research Applications


Generic substitution within the phenylurea class is scientifically inadvisable due to pronounced structure-activity relationships (SAR) governing target engagement and physicochemical behavior. Minor modifications to the substitution pattern on the phenyl rings, such as the relocation of methyl groups, can drastically alter binding affinity and functional potency [1]. For instance, positional isomers of dimethylphenyl-phenylurea exhibit significant variation in their inhibition of the urea transporter UT-A1, with IC50 values ranging from 400 nM to >1500 nM depending solely on the dimethyl substitution pattern [1]. Furthermore, the logP value for 1-(2,5-dimethylphenyl)-3-phenylurea (2.9) differs substantially from other commercially relevant phenylureas like fenuron (0.98), leading to marked differences in membrane permeability, solubility, and ultimately, in vitro and in vivo distribution [2][3]. Such quantitative disparities underscore the need for precise compound specification in procurement to ensure experimental reproducibility and valid cross-study comparisons.

Quantitative Evidence Guide: 1-(2,5-Dimethylphenyl)-3-phenylurea (CAS 39128-25-1) Differentiation Metrics for Scientific Selection


Comparative Inhibition of Urea Transporter UT-A1: 1-(2,5-Dimethylphenyl)-3-phenylurea vs. Positional Isomers

1-(2,5-Dimethylphenyl)-3-phenylurea demonstrates a specific, though moderate, inhibitory effect on the rat urea transporter UT-A1. Its activity is quantifiably distinct from its close positional isomers, the 2,4- and 2,3-dimethylphenyl analogs, providing a clear SAR fingerprint. The 2,5-dimethyl substitution pattern results in an IC50 of 1500 nM, which is 2-fold less potent than the 2,4-isomer (IC50: 750 nM) and 3.75-fold less potent than the 2,3-isomer (IC50: 400 nM) under identical assay conditions [1]. This data is crucial for researchers studying urea transport mechanisms or seeking a tool compound with a defined activity profile within the diphenylurea chemical space.

Urea Transporter Inhibition Renal Physiology Structure-Activity Relationship

Lipophilicity (LogP) Comparison: 1-(2,5-Dimethylphenyl)-3-phenylurea vs. Fenuron

The computed lipophilicity (XLogP3) of 1-(2,5-dimethylphenyl)-3-phenylurea is 2.9, which is substantially higher than that of the widely used phenylurea herbicide fenuron (1,1-dimethyl-3-phenylurea, LogP = 0.98) [1][2]. This nearly 100-fold difference in predicted octanol-water partition coefficient indicates that the target compound is significantly more hydrophobic. For research applications, this translates to higher predicted membrane permeability and lower aqueous solubility compared to fenuron, influencing its behavior in cell-based assays, distribution in in vivo models, and handling in aqueous buffer systems. This differentiation is critical for applications where compound lipophilicity is a key experimental parameter.

Physicochemical Property ADME Lipophilicity

NCI Developmental Therapeutics Program (DTP) Inclusion: NSC164206

1-(2,5-Dimethylphenyl)-3-phenylurea is registered in the National Cancer Institute's (NCI) compound repository under the identifier NSC164206 [1]. Inclusion in the NCI DTP library implies that this compound has been selected for and potentially screened against the NCI-60 human tumor cell line panel, a standard in anticancer drug discovery. While specific screening data from this panel is not publicly compiled in a directly comparable format, the assignment of an NSC number provides a verifiable link to a high-value, standardized research resource. This differentiates it from many structurally similar phenylureas that lack this specific institutional pedigree and may not have been subjected to the same level of rigorous, centralized screening.

Cancer Research Drug Discovery Chemical Biology

Optimal Research and Industrial Application Scenarios for 1-(2,5-Dimethylphenyl)-3-phenylurea (CAS 39128-25-1)


Urea Transporter (UT-A1) Structure-Activity Relationship (SAR) Studies

This compound is optimally employed as a reference compound or a point of comparison in SAR studies focusing on the urea transporter UT-A1. With a well-defined IC50 of 1500 nM [1], it serves as a benchmark for evaluating the impact of 2,5-dimethyl substitution on binding affinity relative to other positional isomers (e.g., 2,4- and 2,3-dimethylphenyl analogs) [1]. Its use in such studies ensures robust, data-driven conclusions about the spatial and electronic requirements of the UT-A1 binding pocket.

Physicochemical Profiling and ADME Assay Development

Given its computed XLogP3 of 2.9, this compound is highly suitable as a lipophilic probe in assays designed to assess membrane permeability, cellular accumulation, or partition-dependent activity [1]. Its stark contrast in lipophilicity compared to more hydrophilic phenylureas like fenuron (LogP 0.98) [2] makes it a valuable tool for calibrating ADME (Absorption, Distribution, Metabolism, and Excretion) models and for investigating the relationship between logP and biological activity in cell-based systems.

Anticancer Screening and Chemical Biology Probe Development

The compound's registration with the National Cancer Institute as NSC164206 [1] positions it as a candidate for anticancer research. It is well-suited for academic and industrial labs engaged in chemical biology who wish to explore phenylurea scaffolds as potential antiproliferative agents. Its inclusion in the NCI DTP repository suggests it has been available for screening, and procurement can be justified for follow-up studies, target identification, or as a starting point for medicinal chemistry optimization.

Analytical Method Development and Reference Standard Sourcing

With its well-characterized structure (C15H16N2O, MW 240.30 g/mol) and distinctive chemical and physical properties (e.g., density 1.187 g/cm³, boiling point 291.6°C) [2], this compound can serve as a reliable reference standard for developing and validating analytical methods such as HPLC, LC-MS, or NMR. Its unique retention time and spectral characteristics, driven by its specific substitution pattern, enable its use as a system suitability standard or a marker in complex mixture analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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